Atorvastatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

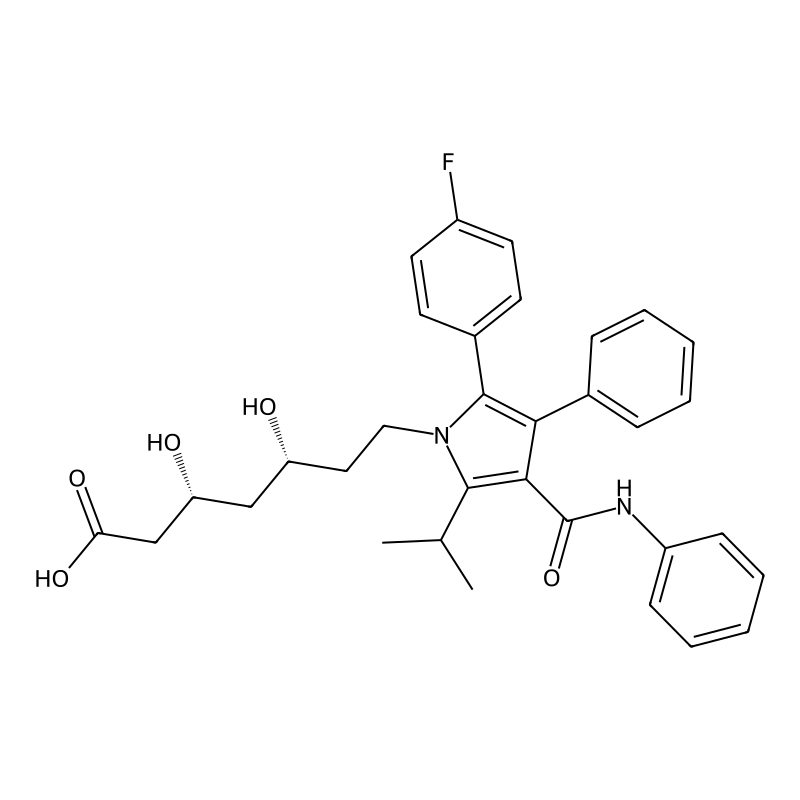

Atorvastatin (CAS 134523-00-5) is a highly potent, synthetic Type II statin and a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, featuring a distinct fluorophenyl pyrrole core [2]. Unlike naturally derived Type I statins, it is administered and active in its hydroxy acid form [2]. From a procurement and formulation perspective, Atorvastatin is characterized by its high lipophilicity (LogP ~6.36) and extremely low aqueous solubility (<1 mg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound [1]. These baseline physicochemical properties, combined with its extensive hepatic CYP3A4 metabolism, make it a foundational benchmark active pharmaceutical ingredient (API) for drug delivery formulation development, extrahepatic target engagement studies, and metabolic interaction screening [1].

Substituting Atorvastatin with other statins compromises the integrity of specific experimental models due to fundamental differences in lipophilicity, metabolic pathways, and pharmacokinetic half-lives. Replacing it with hydrophilic statins like Rosuvastatin or Pravastatin eliminates the passive extrahepatic tissue penetration necessary for studying pleiotropic effects in skeletal muscle or neurological models[2]. Conversely, substituting it with Simvastatin—a lipophilic prodrug with a short half-life (<5 hours)—fails to replicate Atorvastatin’s sustained 20–30 hour target engagement, which is uniquely driven by its active ortho- and para-hydroxylated metabolites [1]. Furthermore, Atorvastatin’s strict reliance on the CYP3A4 metabolic pathway makes it irreplaceable as a positive control in CYP3A4-mediated drug-drug interaction (DDI) assays, a role that non-CYP3A4 metabolized statins like Pravastatin cannot fulfill [3].

Sustained Target Engagement via Active Metabolites

Atorvastatin exhibits a parent half-life of approximately 14 hours, but its active ortho- and para-hydroxylated metabolites extend total HMG-CoA reductase inhibitory activity to 20–30 hours [1]. In contrast, Simvastatin has a short elimination half-life of less than 5 hours [1]. This sustained activity allows Atorvastatin to maintain continuous target suppression in prolonged cellular assays without the need for frequent redosing protocols required by short-acting statins.

| Evidence Dimension | Duration of HMG-CoA reductase inhibitory activity |

| Target Compound Data | Atorvastatin (20–30 hours total active duration via metabolites) |

| Comparator Or Baseline | Simvastatin (<5 hours) |

| Quantified Difference | >4-fold to 6-fold longer duration of active target inhibition |

| Conditions | In vivo pharmacokinetic tracking and in vitro sustained activity models |

Reduces dosing frequency and prevents target rebound in long-term cell culture or animal models, ensuring stable baseline suppression.

Benchmark Substrate for CYP3A4 Interaction Screening

Atorvastatin is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme, making its clearance highly sensitive to CYP3A4 inhibitors [1]. Pravastatin and Rosuvastatin bypass CYP3A4 entirely, utilizing sulfation and minimal CYP2C9 pathways, respectively[1]. This obligate CYP3A4 clearance makes Atorvastatin the preferred procurement standard for validating CYP3A4 interaction risks of novel drug candidates.

| Evidence Dimension | CYP3A4 metabolic dependence |

| Target Compound Data | Atorvastatin (Primary CYP3A4 substrate) |

| Comparator Or Baseline | Pravastatin / Rosuvastatin (Minimal to no CYP3A4 metabolism) |

| Quantified Difference | Binary metabolic pathway divergence (CYP3A4-dependent vs. independent) |

| Conditions | Hepatic microsome assays and systemic DDI screening |

Essential for preclinical safety panels requiring a validated, highly sensitive CYP3A4 substrate to test new chemical entities for metabolic interference.

High Lipophilicity for Extrahepatic and Intracellular Assays

With a LogP of approximately 6.36, Atorvastatin is highly lipophilic, allowing it to readily diffuse across non-hepatic cell membranes. Hydrophilic statins like Pravastatin and Rosuvastatin rely on active transport and exhibit high hepatoselectivity, severely limiting their peripheral tissue penetration [1]. This differential solubility dictates Atorvastatin's utility in assays measuring intracellular pleiotropic effects, such as autophagy induction or myotoxicity[1].

| Evidence Dimension | Lipid-water partition coefficient (LogP) and membrane diffusion |

| Target Compound Data | Atorvastatin (LogP ~6.36, passive extrahepatic diffusion) |

| Comparator Or Baseline | Pravastatin (Hydrophilic, transport-dependent, hepatoselective) |

| Quantified Difference | High passive intracellular accumulation vs. restricted peripheral uptake |

| Conditions | Extrahepatic cell lines (e.g., skeletal muscle cells, endothelial cells) |

Buyers must select Atorvastatin over hydrophilic statins when researching peripheral tissue mechanisms, off-target muscle interactions, or systemic pleiotropic pathways.

BCS Class II Model for Novel Drug Delivery Systems

Atorvastatin exhibits extremely poor aqueous solubility (<1 mg/mL in water) alongside high intestinal permeability, classifying it as a classic Biopharmaceutics Classification System (BCS) Class II compound . Compared to highly soluble comparators like Pravastatin sodium, Atorvastatin's challenging physicochemical profile makes it an ideal stress-test active pharmaceutical ingredient (API) for evaluating the encapsulation efficiency and release kinetics of advanced drug delivery vehicles .

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Atorvastatin (<1 mg/mL in water) |

| Comparator Or Baseline | Highly soluble reference APIs (e.g., Pravastatin sodium) |

| Quantified Difference | Orders of magnitude lower aqueous solubility requiring specialized solubilization |

| Conditions | Formulation development and dissolution kinetic assays |

Provides a rigorous, industry-standard baseline for proving the efficacy of novel bioavailability-enhancing formulation technologies.

Preclinical DDI and Toxicity Screening

Because of its strict reliance on CYP3A4 metabolism, Atorvastatin is the standard positive control substrate used to assess the metabolic inhibition or induction potential of new drug candidates in hepatic microsome assays [1].

Advanced Formulation and Nanomedicine Development

Its BCS Class II profile (low solubility, high permeability) makes it a preferred model API for testing the loading capacity, stability, and dissolution enhancement of novel lipid nanoparticles, liposomes, and micellar delivery systems .

Extrahepatic Pleiotropic Mechanism Studies

Driven by its high lipophilicity, Atorvastatin is the optimal choice for in vitro models investigating statin-induced autophagy, apoptosis, and myotoxicity in peripheral tissues like skeletal muscle, where hydrophilic statins fail to penetrate effectively[2].

Long-Term Cellular Target Engagement Models

Thanks to the 20–30 hour inhibitory window provided by its active metabolites, Atorvastatin is utilized in prolonged cell-based assays requiring stable, continuous HMG-CoA reductase suppression without the disruptive concentration spikes associated with frequent redosing of short-acting statins [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

LogP

log Kow = 6.36 (est)

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Use and Manufacturing

Drug Indication

FDA Label

Combined with dietary modifications, atorvastatin is FDA-approved to prevent cardiovascular events in patients with cardiac risk factors and abnormal lipid profiles.

Livertox Summary

Drug Classes

Antilipemic Agents

Therapeutic Uses

In adult patients without clinically evident coronary heart disease, but with multiple risk factors for coronary heart disease such as age, smoking, hypertension, low HDL-C, or a family history of early coronary heart disease, Lipitor is indicated to: Reduce the risk of myocardial infarction; Reduce the risk of stroke; Reduce the risk for revascularization procedures and angina. /Included in US product label/

In patients with type 2 diabetes, and without clinically evident coronary heart disease, but with multiple risk factors for coronary heart disease such as retinopathy, albuminuria, smoking, or hypertension, Lipitor is indicated to: Reduce the risk of myocardial infarction; Reduce the risk of stroke. /Included in US product label/

In patients with clinically evident coronary heart disease, Lipitor is indicated to: Reduce the risk of non-fatal myocardial infarction; Reduce the risk of fatal and non-fatal stroke; Reduce the risk for revascularization procedures; Reduce the risk of hospitalization for congestive heart failure (CHF); Reduce the risk of angina. /Included in US product label/

For more Therapeutic Uses (Complete) data for ATORVASTATIN (15 total), please visit the HSDB record page.

Pharmacology

Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AA - Hmg coa reductase inhibitors

C10AA05 - Atorvastatin

Mechanism of Action

In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s).

Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk.

Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ...

3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations.

Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HMGCR [HSA:3156] [KO:K00021]

Pictograms

Irritant;Health Hazard

Other CAS

110862-48-1

Absorption Distribution and Excretion

Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation. The renal elimination of atorvastatin is very minimal and represents less than 1% of the eliminated dose.

The reported volume of distribution of atorvastatin is of 380 L.

The registered total plasma clearance of atorvastatin is of 625 ml/min.

/MILK/ In a separate experiment, a single dose of 10 mg/kg atorvastatin administered to female Wistar rats on gestation day 19 or lactation day 13 provided evidence of placental transfer and excretion into the milk.

Lipitor and its metabolites are eliminated primarily in bile following hepatic and/or extra-hepatic metabolism; however, the drug does not appear to undergo enterohepatic recirculation. ... Less than 2% of a dose of Lipitor is recovered in urine following oral administration.

/MILK/ It is not known whether atorvastatin is excreted in human milk, but a small amount of another drug in this class does pass into breast milk. Nursing rat pups had plasma and liver drug levels of 50% and 40%, respectively, of that in their mother's milk.

Mean volume of distribution of Lipitor is approximately 381 liters. Lipitor is >/= 98% bound to plasma proteins. A blood/plasma ratio of approximately 0.25 indicates poor drug penetration into red blood cells.

For more Absorption, Distribution and Excretion (Complete) data for ATORVASTATIN (8 total), please visit the HSDB record page.

Metabolism Metabolites

Lipitor is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products. In vitro inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase by ortho- and parahydroxylated metabolites is equivalent to that of Lipitor. Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites. In vitro studies suggest the importance of Lipitor metabolism by cytochrome P450 3A4, consistent with increased plasma concentrations of Lipitor in humans following co-administration with erythromycin, a known inhibitor of this isozyme. In animals, the ortho-hydroxy metabolite undergoes further glucuronidation.

The active forms of all marketed hydroxymethylglutaryl (HMG)-CoA reductase inhibitors share a common dihydroxy heptanoic or heptenoic acid side chain. In this study, we present evidence for the formation of acyl glucuronide conjugates of the hydroxy acid forms of simvastatin (SVA), atorvastatin (AVA), and cerivastatin (CVA) in rat, dog, and human liver preparations in vitro and for the excretion of the acyl glucuronide of SVA in dog bile and urine. Upon incubation of each statin (SVA, CVA or AVA) with liver microsomal preparations supplemented with UDP-glucuronic acid, two major products were detected. Based on analysis by high-pressure liquid chromatography, UV spectroscopy, and/or liquid chromatography (LC)-mass spectrometry analysis, these metabolites were identified as a glucuronide conjugate of the hydroxy acid form of the statin and the corresponding delta-lactone. By means of an LC-NMR technique, the glucuronide structure was established to be a 1-O-acyl-beta-D-glucuronide conjugate of the statin acid. The formation of statin glucuronide and statin lactone in human liver microsomes exhibited modest intersubject variability (3- to 6-fold; n = 10). Studies with expressed UDP glucuronosyltransferases (UGTs) revealed that both UGT1A1 and UGT1A3 were capable of forming the glucuronide conjugates and the corresponding lactones for all three statins. Kinetic studies of statin glucuronidation and lactonization in liver microsomes revealed marked species differences in intrinsic clearance (CL(int)) values for SVA (but not for AVA or CVA), with the highest CL(int) observed in dogs, followed by rats and humans. Of the statins studied, SVA underwent glucuronidation and lactonization in human liver microsomes, with the lowest CL(int) (0.4 uL/min/mg of protein for SVA versus approximately 3 uL/min/mg of protein for AVA and CVA). Consistent with the present in vitro findings, substantial levels of the glucuronide conjugate (approximately 20% of dose) and the lactone form of SVA [simvastatin (SV); approximately 10% of dose] were detected in bile following i.v. administration of [(14)C]SVA to dogs. The acyl glucuronide conjugate of SVA, upon isolation from an in vitro incubation, underwent spontaneous cyclization to SV. Since the rate of this lactonization was high under conditions of physiological pH, the present results suggest that the statin lactones detected previously in bile and/or plasma following administration of SVA to animals or of AVA or CVA to animals and humans, might originate, at least in part, from the corresponding acyl glucuronide conjugates. Thus, acyl glucuronide formation, which seems to be a common metabolic pathway for the hydroxy acid forms of statins, may play an important, albeit previously unrecognized, role in the conversion of active HMG-CoA reductase inhibitors to their latent delta-lactone forms.

The genetic variation underlying atorvastatin (ATV) pharmacokinetics was evaluated in a Mexican population. Aims of this study were: 1) to reveal the frequency of 87 polymorphisms in 36 genes related to drug metabolism in healthy Mexican volunteers, 2) to evaluate the impact of these polymorphisms on ATV pharmacokinetics, 3) to classify the ATV metabolic phenotypes of healthy volunteers, and 4) to investigate a possible association between genotypes and metabolizer phenotypes. A pharmacokinetic study of ATV (single 80-mg dose) was conducted in 60 healthy male volunteers. ATV plasma concentrations were measured by high-performance liquid chromatography mass spectrometry. Pharmacokinetic parameters were calculated by the non-compartmental method. The polymorphisms were determined with the PHARMAchip microarray and the TaqMan probes genotyping assay. Three metabolic phenotypes were found in our population: slow, normal, and rapid. Six gene polymorphisms were found to have a significant effect on ATV pharmacokinetics: MTHFR (rs1801133), DRD3 (rs6280), GSTM3 (rs1799735), TNFa (rs1800629), MDR1 (rs1045642), and SLCO1B1 (rs4149056). The combination of MTHFR, DRD3 and MDR1 polymorphisms associated with a slow ATV metabolizer phenotype.

Atorvastatin has known human metabolites that include 7-[2-(4-Fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid and 7-[2-(4-Fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid.

Atorvastatin is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products. In vitro inhibition of HMG-CoA reductase by ortho- and parahydroxylated metabolites is equivalent to that of atorvastatin. Approximately 70% of circulating inhibitory activity for HMG-CoA reductase is attributed to active metabolites. CYP3A4 is also involved in the metabolism of atorvastatin.

Associated Chemicals

Wikipedia

Drug Warnings

Statins may cause fetal harm when administered to a pregnant woman. Lipitor should be administered to women of childbearing potential only when such patients are highly unlikely to conceive and have been informed of the potential hazards. If the woman becomes pregnant while taking Lipitor, it should be discontinued immediately and the patient advised again as to the potential hazards to the fetus and the lack of known clinical benefit with continued use during pregnancy.

It is not known whether atorvastatin is excreted in human milk, but a small amount of another drug in this class does pass into breast milk. Nursing rat pups had plasma and liver drug levels of 50% and 40%, respectively, of that in their mother's milk. Animal breast milk drug levels may not accurately reflect human breast milk levels. Because another drug in this class passes into human milk and because statins have a potential to cause serious adverse reactions in nursing infants, women requiring Lipitor treatment should be advised not to nurse their infants.

Myopathy (defined as muscle aches or weakness in conjunction with increases in creatine kinase [CK, creatine phosphokinase, CPK] concentrations exceeding 10 times the upper limit of normal [ULN]) has been reported occasionally in patients receiving statins, including atorvastatin. Rhabdomyolysis with acute renal failure secondary to myoglobinuria also has been reported rarely in patients receiving statins, including atorvastatin.

For more Drug Warnings (Complete) data for ATORVASTATIN (33 total), please visit the HSDB record page.

Biological Half Life

/MILK/ ...After administration to lactating rats, radioactivity in milk reached the maximum of 17.1 ng eq./mL at 6.0 hr and thereafter declined with a half-life of 7.8 hr.

Mean plasma elimination half-life of Lipitor in humans is approximately 14 hours, but the half-life of inhibitory activity for HMG-CoA reductase is 20 to 30 hours due to the contribution of active metabolites.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Store at controlled room temperature 20-25 °C.

Interactions

Concomitant use of atorvastatin (80 mg once daily for 14 days) and digoxin (0.25 mg once daily for 20 days) resulted in 20 and 15% increases in digoxin peak plasma concentration and AUC, respectively. Therefore, patients receiving such concomitant therapy should be monitored appropriately.

Concomitant use of atorvastatin and azole antifungals (e.g., itraconazole) increases the risk of myopathy or rhabdomyolysis. Following concomitant use of atorvastatin (40 mg as a single dose) and itraconazole (200 mg once daily for 4 days), atorvastatin peak plasma concentration and area under the plasma concentration-time curve (AUC) were increased by 20% and 3.3-fold, respectively. Clinicians considering concomitant use of atorvastatin and itraconazole or other azole antifungals should weigh the benefits and risks of such concomitant therapy. During concomitant therapy with itraconazole, the lowest necessary dosage of atorvastatin should be employed, and dosage of atorvastatin should not exceed 20 mg daily. Patients receiving concomitant therapy with atorvastatin and azole antifungals should be monitored for manifestations of muscle pain, tenderness, or weakness, particularly during the initial months of therapy and following an increase in dosage of either drug.

Concomitant use of atorvastatin and cyclosporine increases the risk of myopathy or rhabdomyolysis. Following concomitant use of atorvastatin (10 mg daily for 28 days) and cyclosporine (5.2 mg/kg daily), atorvastatin peak plasma concentration and AUC were increased by 10.7- and 8.7-fold, respectively. Concomitant use of atorvastatin and cyclosporine should be avoided.

For more Interactions (Complete) data for ATORVASTATIN (27 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[2]. Colhoun, H.M., et al., Primary prevention of cardiovascular disease with atorvastatin in type 2 diabetes in the Collaborative Atorvastatin Diabetes Study (CARDS): multicentre randomised placebo-controlled trial. Lancet, 2004. 364(9435): p. 685-96.